Odevixibat

Catalog No.
S001592
CAS No.
501692-44-0
M.F
C37H48N4O8S2
M. Wt
740.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Odevixibat

CAS Number

501692-44-0

Product Name

Odevixibat

IUPAC Name

(2S)-2-[[(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,2,5-benzothiadiazepin-8-yl)oxy]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]butanoic acid

Molecular Formula

C37H48N4O8S2

Molecular Weight

740.9 g/mol

InChI

InChI=1S/C37H48N4O8S2/c1-5-8-19-37(20-9-6-2)24-41(26-13-11-10-12-14-26)29-21-31(50-4)30(22-32(29)51(47,48)40-37)49-23-33(43)39-34(25-15-17-27(42)18-16-25)35(44)38-28(7-3)36(45)46/h10-18,21-22,28,34,40,42H,5-9,19-20,23-24H2,1-4H3,(H,38,44)(H,39,43)(H,45,46)/t28-,34+/m0/s1

InChI Key

XULSCZPZVQIMFM-IPZQJPLYSA-N

SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)NC(C3=CC=C(C=C3)O)C(=O)NC(CC)C(=O)O)SC)C4=CC=CC=C4)CCCC

Synonyms

A-4250; A4250; A 4250;(S)-2-((R)-2-(2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetamido)-2-(4-hydroxyphenyl)acetamido)butanoic acid

Canonical SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)NC(C3=CC=C(C=C3)O)C(=O)NC(CC)C(=O)O)SC)C4=CC=CC=C4)CCCC

Isomeric SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)N[C@H](C3=CC=C(C=C3)O)C(=O)N[C@@H](CC)C(=O)O)SC)C4=CC=CC=C4)CCCC

Description

The exact mass of the compound Odevixibat is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Odevixibat works by binding to LPA receptors, particularly LPA receptor 1 (LPAR1). This binding prevents LPA from activating these receptors, thereby potentially modulating several pathways involved in cholestatic liver disease. Studies suggest that Odevixibat may promote bile flow, reduce liver inflammation and fibrosis, and improve itching associated with cholestasis [].

Preclinical Studies

Preclinical studies in animal models of cholestatic liver diseases have shown promising results with Odevixibat. The drug demonstrated improvements in bile flow, liver function markers, and histological features of liver damage []. These findings provided the rationale for further clinical investigation.

Odevixibat is a novel pharmacological agent specifically designed as an inhibitor of the ileal sodium/bile acid cotransporter. This compound, with the chemical formula C37H48N4O8S2C_{37}H_{48}N_{4}O_{8}S_{2} and an average molecular weight of approximately 740.93 g/mol, is primarily utilized in the treatment of cholestatic liver diseases, particularly progressive familial intrahepatic cholestasis (PFIC) and associated pruritus. It functions by reducing the reabsorption of bile acids in the distal ileum, thus promoting their clearance and decreasing serum levels .

Odevixibat operates through a reversible inhibition mechanism on the ileal sodium/bile acid cotransporter, leading to decreased bile acid reuptake. This process results in reduced stimulation of the farnesoid X receptor (FXR), which subsequently lowers the expression of fibroblast growth factor 19 (FGF19). The inhibition of FGF19 binding to its receptor diminishes bile acid synthesis, contributing to lower low-density lipoprotein levels in the bloodstream .

The primary biological activity of odevixibat is its role as an ileal bile acid transporter inhibitor. Clinical studies have demonstrated that a daily dose of 3 mg can result in a 56% reduction in bile acid area under the curve after one week, while a 1.5 mg dose leads to a 43% reduction . This compound is also being investigated for its efficacy in treating other cholestatic conditions such as Alagille syndrome and biliary atresia .

Odevixibat is synthesized through chemical modification of benzothiazepine structures. The synthesis involves complex organic reactions that yield a compound capable of selectively inhibiting the targeted transporter . The exact synthetic pathway has not been detailed extensively in available literature but emphasizes modifications to enhance bioactivity and selectivity.

The primary application of odevixibat is in treating cholestatic liver diseases, particularly PFIC. It has received regulatory approval in both the European Union and the United States for this indication, highlighting its clinical importance . Additionally, ongoing studies are exploring its potential use in other liver-related disorders characterized by impaired bile acid transport.

Odevixibat has been shown to interact with various pharmacological agents. It is a substrate for P-glycoprotein, and co-administration with strong inhibitors like itraconazole can increase its plasma exposure by approximately 50-60%, although this increase is not clinically significant . Furthermore, it has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP3A4/5, which can affect the metabolism of co-administered drugs .

Several compounds exhibit similar mechanisms or therapeutic targets as odevixibat. Below is a comparison highlighting their unique aspects:

Compound NameMechanism of ActionIndicationsUnique Features
ElobixibatIleal bile acid transporter inhibitorChronic constipationApproved for gastrointestinal indications
LarsucosterolBile acid synthesis modulatorLiver diseasesTargets multiple pathways in bile metabolism
Chenodeoxycholic AcidBile acid replacement therapyCholestatic liver diseasesNaturally occurring bile acid
Ursodeoxycholic AcidBile acid therapyGallstones, liver diseasesReduces cholesterol absorption

Odevixibat stands out due to its specific targeting of the ileal sodium/bile acid cotransporter and its focused application in cholestatic conditions like PFIC, distinguishing it from other compounds that may have broader or different therapeutic uses.

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

740.29135685 g/mol

Monoisotopic Mass

740.29135685 g/mol

Heavy Atom Count

51

Appearance

Solid powder

UNII

2W150K0UUC

Drug Indication

Odevixibat is indicated for the treatment of pruritus in patients older than 3 months and 6 months with progressive familial intrahepatic cholestasis (PFIC) by the FDA and Health Canada respectively. It is also indicated for the treatment of cholestatic pruritus in patients 12 months of age and older with Alagille Syndrome. Odevixibat may not be effective in patients with PFIC type 2 with ABCB11 variants since these patients lack a functional bile salt export pump.
Bylvay is indicated for the treatment of progressive familial intrahepatic cholestasis (PFIC) in patients aged 6 months or older (see sections 4. 4 and 5. 1).
Treatment of Alagille syndrome
Treatment of Progressive Familial Intrahepatic Cholestasis
Treatment of biliary atresia

Livertox Summary

Odevixibat is an orally available inhibitor of the ilieal bile salt transporter which is used to treat severe pruritus in patients with cholestatic liver disease such as progressive familial intrahepatic cholestasis. Odevixibat is associated with transient serum enzyme elevations particularly with long term therapy but has not been linked to instances of clinically apparent liver injury with jaundice, although experience with its use has been limited.

Drug Classes

Ileal Bile Acid Transporter (IBAT) Inhibitors

Mechanism of Action

Progressive familiar intrahepatic cholestasis (PFIC) is a group of autosomal recessive disorders leading to cholestasis, fibrosis, and eventually a need for liver transplantation. Patients with PFIC require liver transplants or develop hepatocellular carcinomas in their first few years of life. Many of these patients experience severe pruritus. The exact mechanism of pruritus is PFIC is not known, but lower concentrations of bile acids have been shown to reduce pruritus. Patients with certain forms of PFIC type 2, associated with a non-functional or absent bile salt export pump, are not expected to benefit from odevixibat treatment. The ileal sodium/bile acid cotransporter is a transport glycoprotein responsible for reabsorption of 95% of bile acids in the distal ileum. Odevixibat is a reversible inhibitor of the ileal sodium/bile acid contransporter. Patients taking odevixibat for a week experienced a 56% reduction in bile acid area under the curve with a 3 mg once daily dose. A 1.5 mg daily dose lead to a 43% reduction in bile acid area under the curve. The decreased reabsorption of bile acids, leads to reduced stimulation of FXR, which reduces expression of FGF19, reducing binding of FGF19 to FGF4R, decreasing inhibition of bile acid synthesis. Further synthesis of bile acids that will not be reabsorbed in the intestine contributes to lowering low density lipoprotein levels.

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC10
SLC10A2 (ISBT/IBAT) [HSA:6555] [KO:K14342]

Absorption Distribution and Excretion

A 7.2 mg single oral dose of odevixibat in adults reaches a Cmax of 0.47 ng/mL, with an AUC0-24h of 2.19 h\*ng/mL. The majority of adult and pediatric patients, given a therapeutic dose, do not have detectable plasma concentrations of odevixibat.
Odevixibat is 82.9% recovered in the feces and <0.002% recovered in the urine. The dose recovered in the feces is 97% unchanged parent compound.
The majority of adult and pediatric patients, given a therapeutic dose, do not have detectable plasma concentrations of odevixibat. Therefore, a volume of distribution has not been calculated.
The majority of adult and pediatric patients, given a therapeutic dose, do not have detectable plasma concentrations of odevixibat. Therefore, the clearance has not been calculated.

Metabolism Metabolites

Odevixibat is largely unmetabolized, however a small amount is metabolized _in vitro_ by mono-hydroxylation. The exact structure of the metabolite has not been characterized as a primary endpoint of the clinical trial was to characterize the structure of metabolites accounting for >10% of the dose in plasma, urine, or feces. No metabolites have been identified at such a high concentration.

Wikipedia

Odevixibat
MS-377

Biological Half Life

A 7.2 mg oral dose of odevixibat has a mean half life of 2.36 hours in adults.

Use Classification

Human drugs -> Orphan -> Bile and liver therapy -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13

1: Graffner H, Gillberg PG, Rikner L, Marschall HU. The ileal bile acid
transporter inhibitor A4250 decreases serum bile acids by interrupting the
enterohepatic circulation. Aliment Pharmacol Ther. 2016 Jan;43(2):303-10. doi:
10.1111/apt.13457. PubMed PMID: 26527417.
2: Baghdasaryan A, Fuchs CD, Österreicher CH, Lemberger UJ, Halilbasic E, Påhlman
I, Graffner H, Krones E, Fickert P, Wahlström A, Ståhlman M, Paumgartner G,
Marschall HU, Trauner M. Inhibition of intestinal bile acid absorption improves
cholestatic liver and bile duct injury in a mouse model of sclerosing
cholangitis. J Hepatol. 2016 Mar;64(3):674-81. doi: 10.1016/j.jhep.2015.10.024.
PubMed PMID: 26529078.

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